2-Chloro-N'-[(E)-(3-methylthiophen-2-YL)methylidene]-4-nitrobenzohydrazide
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Overview
Description
2-Chloro-N’-[(E)-(3-methylthiophen-2-YL)methylidene]-4-nitrobenzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a chloro group, a nitro group, and a thiophene ring
Preparation Methods
The synthesis of 2-Chloro-N’-[(E)-(3-methylthiophen-2-YL)methylidene]-4-nitrobenzohydrazide typically involves the condensation of 2-chloro-4-nitrobenzohydrazide with 3-methylthiophene-2-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent, such as ethanol .
Chemical Reactions Analysis
2-Chloro-N’-[(E)-(3-methylthiophen-2-YL)methylidene]-4-nitrobenzohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
2-Chloro-N’-[(E)-(3-methylthiophen-2-YL)methylidene]-4-nitrobenzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in research to understand its interactions with various enzymes and receptors, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 2-Chloro-N’-[(E)-(3-methylthiophen-2-YL)methylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, leading to changes in cell signaling pathways .
Comparison with Similar Compounds
2-Chloro-N’-[(E)-(3-methylthiophen-2-YL)methylidene]-4-nitrobenzohydrazide can be compared with other similar compounds, such as:
2-Chloro-N,N-dimethylacetamide: This compound is used as a solvent and reagent in organic synthesis.
2-Chloro-N-methoxy-N-methylacetamide: Known for its use in the synthesis of various organic compounds.
2-Chloro-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide: Studied for its potential biological activities.
The uniqueness of 2-Chloro-N’-[(E)-(3-methylthiophen-2-YL)methylidene]-4-nitrobenzohydrazide lies in its specific structural features, such as the presence of the thiophene ring and the nitro group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3S/c1-8-4-5-21-12(8)7-15-16-13(18)10-3-2-9(17(19)20)6-11(10)14/h2-7H,1H3,(H,16,18)/b15-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRVUIOOMARIBZ-VIZOYTHASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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